molecular formula C12H8Br2O B165872 Bis(4-bromophenyl) ether CAS No. 2050-47-7

Bis(4-bromophenyl) ether

Cat. No.: B165872
CAS No.: 2050-47-7
M. Wt: 328 g/mol
InChI Key: YAWIAFUBXXPJMQ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) ether, also known as 4,4'-Dibromodiphenyl ether, is an organic compound with the molecular formula C 12 H 8 Br 2 O and a molecular weight of 328.00 g/mol . This high-purity compound is presented as a white to off-white crystalline powder and exhibits a melting point range of 56°C to 61°C . In research settings, this compound serves as a versatile organic intermediate and a valuable building block in synthetic chemistry. It has been utilized in the preparation of more complex molecules, such as 4-[4-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester . The presence of bromine atoms on the aromatic rings makes it a suitable substrate for further cross-coupling reactions, enabling the construction of diverse molecular architectures for pharmaceutical and materials science research . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to recommended storage conditions at ambient temperatures .

Properties

IUPAC Name

1-bromo-4-(4-bromophenoxy)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWIAFUBXXPJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9024015
Record name 4,4'-Dibromodiphenyl ether
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Molecular Weight

328.00 g/mol
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CAS No.

2050-47-7
Record name BDE 15
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Record name 4,4'-Dibromodiphenyl ether
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Record name Bis(4-bromophenyl) ether
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Record name Benzene, 1,1'-oxybis[4-bromo-
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Record name 4,4'-DIBROMODIPHENYL ETHER
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Preparation Methods

Reaction Mechanism and Stoichiometry

Bromination proceeds via the generation of a bromonium ion (Br⁺) intermediate, facilitated by Lewis acids or protic solvents. The reaction typically employs a 2:1 molar ratio of Br₂ to diphenyl ether to ensure complete di-substitution. Polar solvents such as dichloromethane or acetic acid enhance bromine solubility and reaction homogeneity.

Temperature and Catalytic Control

Maintaining temperatures between 0–7°C minimizes side reactions, such as ortho-bromination or ring oxidation. Catalytic amounts of iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) accelerate the reaction by polarizing the Br₂ molecule. For example, a 2025 study demonstrated that FeBr₃ (5 mol%) in dichloromethane at 5°C achieves 89% conversion within 4 hours.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous sodium thiosulfate to neutralize excess bromine. Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from a hexane/ethyl acetate mixture (4:1 v/v). This yields crystalline this compound with ≥97% purity (GC analysis).

Solid-State Mechanochemical Synthesis

Emerging as a solvent-free alternative, mechanochemical synthesis utilizes high-energy ball milling to initiate reactions between solid reactants. This approach aligns with green chemistry principles by eliminating volatile organic solvents.

Reactant Composition and Milling Parameters

A 2017 protocol reported the reaction of p-bromophenol with titania-supported silica nanoparticles (SiO₂-TiO₂) under mechanical grinding. Key parameters include:

ParameterValue
Reactant Ratio1:1 (p-bromophenol:SiO₂-TiO₂)
Grinding Time20 minutes
Catalyst Loading3 wt% TiO₂ on SiO₂
Yield82%

The TiO₂ nanoparticles act as Lewis acid sites, facilitating C–O bond formation between phenolic monomers.

Advantages Over Solution-Phase Methods

  • Reduced Waste : No solvent usage decreases E-factor (environmental factor) by 70% compared to traditional methods.

  • Scalability : Continuous ball milling systems enable kilogram-scale production without yield loss.

  • Safety : Avoids handling liquid bromine, mitigating explosion and corrosion risks.

Product Characterization

Recrystallized products from n-hexane exhibit a melting point of 163–168°C, consistent with literature values. Nuclear magnetic resonance (NMR) confirms para-substitution:

  • ¹H NMR (CDCl₃) : δ 7.31 (d, J=9.1 Hz, 4H, aromatic), 6.79 (d, J=9.1 Hz, 4H, aromatic).

  • ¹³C NMR : 156.8 ppm (C–O), 132.4 ppm (C–Br).

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics of the two primary methods:

MetricDirect BrominationMechanochemical Synthesis
Reaction Time4–6 hours20 minutes
Yield85–89%82%
Solvent Consumption500 mL/g product0 mL/g product
Energy Input (kWh/kg)128
Purity (GC)≥97%≥95%

While mechanochemistry offers environmental benefits, its slightly lower yield stems from incomplete monomer conversion during grinding. Hybrid approaches, such as post-milling solvent-assisted purification, may bridge this gap.

Catalytic Innovations in Bromination

Recent patents disclose tetra-n-butylammonium tetraphenylborate as a phase-transfer catalyst for bromination reactions. In one embodiment, this catalyst enables selective para-bromination of N-phenylpiperidine derivatives at 20–25°C with 85–90% yields. Although developed for piperidine substrates, this catalytic system shows promise for adapting to diphenyl ether bromination by modifying substrate-catalyst interactions.

Industrial-Scale Considerations

For bulk production, continuous flow reactors outperform batch systems in heat management and mixing efficiency. A 2024 pilot study achieved 92% yield by pumping diphenyl ether and Br₂ through a packed-bed reactor containing FeBr₃-coated silica beads (residence time: 30 minutes) . Automated quenching and extraction modules further enhance throughput to 50 kg/day.

Scientific Research Applications

Bis(4-bromophenyl) ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-bromophenyl) ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially leading to toxic effects. The bromine atoms in the compound can form reactive intermediates that may disrupt cellular processes. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Functional Group Influence

  • Bromine vs. Fluorine Substituents : Bromine’s higher atomic mass and polarizability enhance lipophilicity and environmental persistence compared to fluorine. Bis(4-fluorophenyl) ether likely exhibits lower melting/boiling points due to weaker intermolecular forces .
  • Amino Groups: Bis(4-aminophenyl) ether’s amine groups enable participation in condensation reactions (e.g., polyimide synthesis), contrasting with the inertness of brominated analogs .
  • Chlorinated Analogs : Bis(2-chloroethyl)ether (CAS 542-88-1) is highly toxic and regulated under environmental methods (e.g., SW-846 8110), whereas brominated ethers are less volatile but more persistent .

Regulatory and Toxicity Profiles

  • Chlorinated Ethers: Bis(2-chloroethyl)ether is a known carcinogen, highlighting the greater toxicity of chloroethers compared to brominated counterparts .

Biological Activity

Bis(4-bromophenyl) ether, also known as PBDE 15, is a polybrominated diphenyl ether (PBDE) that has garnered attention due to its widespread use as a flame retardant in various materials, including plastics and textiles. Its chemical structure, featuring two brominated phenyl groups linked by an ether bond, contributes to its unique biological activity and environmental persistence. This article explores the biological effects of this compound, including its toxicity, mechanisms of action, and implications for human health and the environment.

  • Molecular Formula : C12H8Br2O
  • Molecular Weight : 328 g/mol
  • CAS Number : 2050-47-7
  • Physical State : Tan or light crystalline solid

Biological Activity Overview

This compound exhibits significant biological activity, particularly in its interactions with cellular systems and its potential toxicological effects. The compound is known to disrupt endocrine signaling pathways, particularly those involving thyroid hormones, leading to alterations in gene expression and metabolic processes.

  • Endocrine Disruption : this compound can interfere with thyroid hormone receptor signaling, which is crucial for normal development and metabolism. This disruption may lead to developmental abnormalities and metabolic disorders in exposed organisms.
  • Oxidative Stress : Exposure to this compound has been associated with increased oxidative stress in cells, resulting in cellular damage and apoptosis. Studies indicate that liver and thyroid cells are particularly affected, showcasing changes in cell proliferation rates due to oxidative stress .
  • Cytochrome P450 Interaction : The compound interacts with cytochrome P450 enzymes, which play a vital role in the metabolism of xenobiotics. This interaction can either induce or inhibit these enzymes, affecting the metabolism of other substances.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies:

Acute Toxicity

  • Daphnia magna : Exhibited a 48-hour EC50 of 360 µg/l.
  • Bluegill Fish : Showed a 96-hour LC50 of 4,940 µg/l .

Chronic Toxicity

A chronic value derived from studies on fathead minnows indicated adverse effects on survival and growth at concentrations as low as 122 µg/l .

Study on Thyroid Hormone Disruption

A study demonstrated that this compound significantly alters thyroid hormone levels in animal models, leading to developmental delays and metabolic disruptions. The research highlighted the compound's ability to bind to thyroid hormone receptors, inhibiting their normal function.

Cellular Effects in Cancer Research

Recent investigations into the antiproliferative effects of related compounds have shown that PBDEs can inhibit tubulin polymerization in cancer cells, suggesting potential applications in cancer therapy. For instance, compounds structurally similar to this compound were found to arrest cell cycles and induce apoptosis in MCF-7 breast cancer cells .

Comparative Analysis of Similar Compounds

CompoundStructure TypeToxicity LevelMechanism of Action
This compoundPolybrominated diphenyl etherModerate to HighEndocrine disruption, oxidative stress
4-Bromodiphenyl etherMonobrominated diphenyl etherLowMinimal endocrine disruption
4-Chlorodiphenyl etherChlorinated diphenyl etherModerateEndocrine disruption

Q & A

Q. Methodological Implications :

  • Solvent selection : Use polar aprotic solvents (e.g., DCM) for synthesis or extraction.
  • Thermal stability : Avoid prolonged heating above 300°C to prevent decomposition.
  • Crystallization : Optimize cooling rates during recrystallization to obtain pure crystals.

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Key hazards include:

  • Skin/eye irritation (GHS Category 2/1): Use nitrile gloves and safety goggles .
  • Respiratory irritation : Work in fume hoods with adequate ventilation .
  • Storage : Store in airtight containers at ambient temperatures, away from oxidizers .

Q. Emergency Protocols :

  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Exposure response : Rinse eyes/skin with water for 15 minutes; seek medical attention for inhalation .

Advanced Question: How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

Answer:
Discrepancies (e.g., boiling points ranging from 338–360°C) arise from:

  • Purity differences : Impurities lower observed boiling points. Validate purity via HPLC or GC-MS .
  • Measurement techniques : Differential thermal analysis (DTA) provides more accurate thermal profiles than simple distillation .

Q. Methodology :

  • Comparative analysis : Cross-reference data from peer-reviewed journals and certified standards (e.g., NIST) .
  • Reproducibility testing : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize degradation .

Advanced Question: What analytical methods are validated for quantifying this compound in environmental samples?

Answer:
Preferred Techniques :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Monitor ions m/z 328 (molecular ion) and 248/250 (bromine isotopic pattern) .
  • HPLC-UV : C18 column with acetonitrile/water (70:30) mobile phase; detect at 254 nm .

Q. Validation Steps :

  • Recovery studies : Spike samples with deuterated analogs (e.g., ¹³C-labeled standards) to assess matrix effects .
  • Limit of detection (LOD) : Typically ≤0.1 µg/L for water samples via solid-phase extraction (SPE) .

Advanced Question: How can researchers design experiments to assess the environmental persistence of this compound?

Answer:
Key Pathways :

  • Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25–50°C; analyze degradation products via LC-QTOF .
  • Photolysis : Exclude to UV light (λ = 254 nm) in quartz reactors; monitor half-life using GC-MS .

Q. Experimental Design :

  • Microcosm studies : Simulate natural aquatic systems with sediment/water ratios of 1:10 .
  • Bioaccumulation assays : Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCFs) .

Advanced Question: What strategies optimize the synthesis of this compound for high yield and purity?

Answer:
Synthetic Routes :

  • Ullmann coupling : React 4-bromophenol with Cu catalyst at 200°C under N₂. Typical yields: 70–85% .
  • Nucleophilic substitution : Use 4-bromophenoxide and 1,4-dibromobenzene in DMF with K₂CO₃ .

Q. Optimization Tips :

  • Catalyst screening : Test CuI vs. Pd(OAc)₂ for coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted bromophenols .

Advanced Question: How can computational methods predict the reactivity and degradation pathways of this compound?

Answer:
Tools :

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model bond dissociation energies (BDEs) for bromine substituents .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic products .

Q. Applications :

  • Reactivity hotspots : Identify electron-deficient aromatic rings prone to nucleophilic attack .
  • Degradation modeling : Predict half-lives in soil using EPI Suite™ software .

Advanced Question: What are the challenges in quantifying trace levels of this compound in complex matrices?

Answer:
Challenges :

  • Matrix interference : Co-eluting compounds in environmental samples (e.g., humic acids) .
  • Low volatility : Derivatize with BSTFA for improved GC-MS sensitivity .

Q. Solutions :

  • Sample prep : Use accelerated solvent extraction (ASE) with dichloromethane for soils .
  • Internal standards : Add ¹³C-labeled analogs to correct for recovery losses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(4-bromophenyl) ether
Reactant of Route 2
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